molecular formula C10H11NO3 B181044 Methyl 3-(acetylamino)benzoate CAS No. 52189-36-3

Methyl 3-(acetylamino)benzoate

Cat. No. B181044
CAS RN: 52189-36-3
M. Wt: 193.2 g/mol
InChI Key: BMBOHBXLLAKPHP-UHFFFAOYSA-N
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Description

Methyl 3-(acetylamino)benzoate is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of similar compounds, such as benzamide derivatives, has been achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The nitration of methyl benzoate is an electrophilic aromatic substitution or EAS reaction .


Molecular Structure Analysis

The molecular formula of Methyl 3-(acetylamino)benzoate is C10H11NO3 . Its structure is characterized by a benzene ring connected to an ester functional group .


Chemical Reactions Analysis

Methyl benzoate can undergo reactions such as nitration to form methyl 3-nitrobenzoate and oxidation to form benzoic acids .


Physical And Chemical Properties Analysis

Methyl benzoate, a similar compound, is a colorless liquid at room temperature with a light, sweet scent akin to that of fruits and flowers . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm^3 at 25°C .

Scientific Research Applications

Synthetic Versatility and Precursor Applications

Methyl-2-formyl benzoate, a compound closely related to Methyl 3-(acetylamino)benzoate, demonstrates significant utility as a bioactive precursor in the synthesis of compounds with diverse pharmacological activities. It serves as a versatile substrate in organic synthesis, acting as a raw material for the preparation of medical products. Its importance as a precursor for the development of new bioactive molecules underscores the potential utility of Methyl 3-(acetylamino)benzoate in similar synthetic applications, especially given its structural similarities and the possibility of serving as a key intermediate in the synthesis of pharmacologically active compounds (Farooq & Ngaini, 2019).

Potential Therapeutic Applications

The pharmacological significance of structurally related compounds such as sodium benzoate highlights the potential research applications of Methyl 3-(acetylamino)benzoate in therapeutic contexts. Sodium benzoate serves as an ammonia scavenger with proven benefits for patients with urea cycle disorders and has been explored for therapeutic potential in multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. This suggests that Methyl 3-(acetylamino)benzoate could be investigated for similar neuroprotective and metabolic regulatory roles, given its chemical affinity and the possibility of modulating nitrogen metabolism or acting on similar pathways (Piper & Piper, 2017).

Environmental and Toxicological Studies

While environmental and toxicological studies were not part of the initial requirements, it's worth noting that related benzoate compounds have been studied for their environmental presence and impact, indicating a potential research avenue for Methyl 3-(acetylamino)benzoate in assessing environmental safety and biodegradability. Such investigations could provide insights into its environmental fate, potential biotoxicity, and the implications for its use in various industries (Qutob et al., 2022).

Safety And Hazards

Methyl benzoate is classified as a combustible liquid and is harmful if swallowed . It can cause irritation upon contact with the skin, eyes, or respiratory system .

properties

IUPAC Name

methyl 3-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOHBXLLAKPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343785
Record name Methyl 3-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(acetylamino)benzoate

CAS RN

52189-36-3
Record name Methyl 3-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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